molecular formula C18H20N4O B606265 (R)-N-(isoquinolin-3-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine CAS No. 1192810-88-0

(R)-N-(isoquinolin-3-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine

Cat. No. B606265
CAS RN: 1192810-88-0
M. Wt: 308.385
InChI Key: ZDTPXUKLGIDOCS-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS-902483 is a potent α7 partial agonist, which improved cognition in preclinical rodent models. BMS-902483 showed FLIR α7 EC50=9.3nM;  α7 Electrophysiology, rat;  Area EC50 = 140 nM;  Peak, Area (Ymax %) = 40, 54. 5-HT3A IC50 = 480 nm. Preclinical and early clinical data suggest that α7 nicotinic acetylcholine receptor (nAChR) agonists have potential for the treatment of cognitive and negative symptoms in schizophrenia patients

Scientific Research Applications

Alpha7 Nicotinic Acetylcholine Receptor (nAChR) Agonists

The compound and its derivatives have been investigated for their utility as partial agonists of the α7 nicotinic acetylcholine receptor (nAChR). They exhibit potential in improving cognition in preclinical rodent models of learning and memory. For instance, specific analogs like (1'S,3'R,4'S)-N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine have been identified as potent and selective α7 nAChR partial agonists (Hill et al., 2017). Additionally, modifications to the N-spiroimidate heterocycle led to the development of potent α7 partial agonists like BMS-902483, which also enhanced cognition in rodent models (Cook et al., 2016).

Structure-Activity Relationship (SAR)

Further studies expanded the SAR of this chemotype, including diazine heterocyclic substitutions. These heterocyclic analogs were found to be potent partial agonists of the α7 receptor, selective against other nicotinic receptors and the serotinergic 5HT3A receptor. Compounds like (1'S,3'R,4'S)-N-(6-phenylpyrimidin-4-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine showed significant potential as selective α7 nAChR partial agonists and demonstrated cognitive improvement in mouse models (Iwuagwu et al., 2017).

Synthesis and Chemical Properties

The synthesis and structural properties of related compounds have been explored. For instance, the synthesis of 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones involved the reaction of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] with primary aliphatic amines. This led to the formation of amino alcohols which were converted into N-chloroacetyl derivatives, undergoing cyclization to yield N-Boc-protected morpholin-5′-ones (Mandzhulo et al., 2016).

Electrophysiological Evaluation

In electrophysiological studies, derivatives of this compound have been evaluated for their interaction with nicotinic acetylcholine receptors. The introduction of specific substituents into the compound's structure led to significant silent-agonism profile, meaning they could induce a desensitized state of the receptor sensitive to positive allosteric modulators. This is significant in understanding receptor behavior and designing targeted therapies (Quadri et al., 2017).

properties

CAS RN

1192810-88-0

Product Name

(R)-N-(isoquinolin-3-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine

Molecular Formula

C18H20N4O

Molecular Weight

308.385

IUPAC Name

(3R)-N-isoquinolin-3-ylspiro[1-azabicyclo[2.2.2]octane-3,5'-4H-1,3-oxazole]-2'-amine

InChI

InChI=1S/C18H20N4O/c1-2-4-14-10-19-16(9-13(14)3-1)21-17-20-11-18(23-17)12-22-7-5-15(18)6-8-22/h1-4,9-10,15H,5-8,11-12H2,(H,19,20,21)/t18-/m0/s1

InChI Key

ZDTPXUKLGIDOCS-SFHVURJKSA-N

SMILES

C1CN2CCC1C3(C2)CN=C(O3)NC4=CC5=CC=CC=C5C=N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS-902483;  BMS 902483;  BMS902483.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-(isoquinolin-3-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine
Reactant of Route 2
Reactant of Route 2
(R)-N-(isoquinolin-3-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine
Reactant of Route 3
(R)-N-(isoquinolin-3-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine
Reactant of Route 4
(R)-N-(isoquinolin-3-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine
Reactant of Route 5
(R)-N-(isoquinolin-3-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine
Reactant of Route 6
(R)-N-(isoquinolin-3-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.